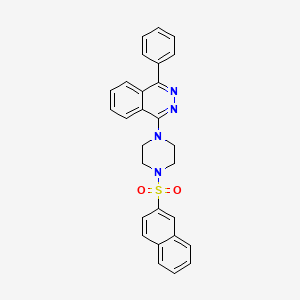![molecular formula C25H24ClFN4O4S B11608980 7-(4-{[(4-Chlorophenyl)acetyl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B11608980.png)
7-(4-{[(4-Chlorophenyl)acetyl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-{[2-(4-CHLOROPHENYL)ACETAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID is a synthetic compound that belongs to the class of quinolone antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it a valuable agent in the treatment of various bacterial infections.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-{[2-(4-CHLOROPHENYL)ACETAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID involves multiple steps, starting from the appropriate quinoline derivative. The key steps include:
Formation of the quinoline core: This is typically achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of a catalyst.
Introduction of the fluorine atom: This step involves the fluorination of the quinoline core using reagents such as diethylaminosulfur trifluoride (DAST).
Attachment of the piperazine ring: The piperazine ring is introduced through nucleophilic substitution reactions.
Acylation and thiolation: The final steps involve the acylation of the piperazine ring with 4-chlorophenylacetyl chloride, followed by thiolation to introduce the methanethioyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanethioyl group, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring and the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline and piperazine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a model system for studying the reactivity of quinolone antibiotics. It is also used in the development of new synthetic methodologies for complex organic molecules.
Biology
In biological research, the compound is used to study bacterial resistance mechanisms and the development of new antibacterial agents. It serves as a reference compound in microbiological assays.
Medicine
Medically, the compound is investigated for its potential use in treating bacterial infections, particularly those caused by multi-drug resistant strains. It is also studied for its pharmacokinetics and pharmacodynamics properties.
Industry
In the pharmaceutical industry, the compound is used in the development of new antibiotics and as a standard for quality control in drug manufacturing.
Mécanisme D'action
The antibacterial activity of 7-(4-{[2-(4-CHLOROPHENYL)ACETAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents the bacteria from replicating and ultimately leads to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action.
Levofloxacin: A fluoroquinolone antibiotic with broad-spectrum activity.
Moxifloxacin: A fourth-generation fluoroquinolone with enhanced activity against Gram-positive bacteria.
Uniqueness
7-(4-{[2-(4-CHLOROPHENYL)ACETAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID is unique due to its specific structural modifications, which enhance its activity against resistant bacterial strains. The presence of the methanethioyl group and the 4-chlorophenylacetamido moiety contribute to its distinct pharmacological profile.
Propriétés
Formule moléculaire |
C25H24ClFN4O4S |
|---|---|
Poids moléculaire |
531.0 g/mol |
Nom IUPAC |
7-[4-[[2-(4-chlorophenyl)acetyl]carbamothioyl]piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C25H24ClFN4O4S/c1-2-29-14-18(24(34)35)23(33)17-12-19(27)21(13-20(17)29)30-7-9-31(10-8-30)25(36)28-22(32)11-15-3-5-16(26)6-4-15/h3-6,12-14H,2,7-11H2,1H3,(H,34,35)(H,28,32,36) |
Clé InChI |
YVZDPMOQPJVICD-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC(=O)CC4=CC=C(C=C4)Cl)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4Z)-4-{[(2,4-dimethoxyphenyl)amino]methylidene}-2-phenylisoquinoline-1,3(2H,4H)-dione](/img/structure/B11608910.png)
![1-{[(4-Ethoxyphenyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL](/img/structure/B11608916.png)
![(7Z)-3-(4-methylphenyl)-7-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11608918.png)
![3-Methyl-2-(3-methylbutyl)-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11608921.png)
![ethyl 2-methyl-4-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11608924.png)
![ethyl 2-{[(4-methylphenyl)carbamothioyl]amino}-5-(propan-2-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B11608935.png)
![(5Z)-5-{3-[(2-fluorobenzyl)oxy]benzylidene}imidazolidine-2,4-dione](/img/structure/B11608939.png)
![ethyl 2-[(4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]acetate](/img/structure/B11608944.png)
![(5Z)-3-(2-fluorobenzyl)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11608946.png)
![5-chloro-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11608950.png)
![2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B11608959.png)
![5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11608968.png)

![(2Z)-2-(1H-benzimidazol-2-yl)-3-[1-(3-methylbenzyl)-1H-indol-3-yl]prop-2-enenitrile](/img/structure/B11608977.png)
